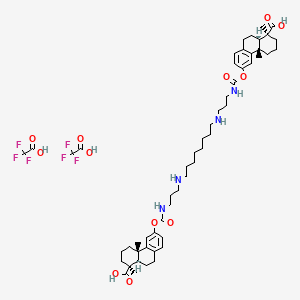

Antifungal agent 29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C54H76F6N4O12 |

|---|---|

Molecular Weight |

1087.2 g/mol |

IUPAC Name |

(1S,4aS,10aR)-6-[3-[8-[3-[[(4bS,8S,8aR)-8-carboxy-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl]oxycarbonylamino]propylamino]octylamino]propylcarbamoyloxy]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C50H74N4O8.2C2HF3O2/c1-47-23-11-25-49(3,43(55)56)41(47)21-17-35-15-19-37(33-39(35)47)61-45(59)53-31-13-29-51-27-9-7-5-6-8-10-28-52-30-14-32-54-46(60)62-38-20-16-36-18-22-42-48(2,40(36)34-38)24-12-26-50(42,4)44(57)58;2*3-2(4,5)1(6)7/h15-16,19-20,33-34,41-42,51-52H,5-14,17-18,21-32H2,1-4H3,(H,53,59)(H,54,60)(H,55,56)(H,57,58);2*(H,6,7)/t41-,42-,47-,48-,49+,50+;;/m1../s1 |

InChI Key |

MDROFODAYFUEKR-FSGQHFSUSA-N |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CC[C@@H]6[C@@]5(CCC[C@]6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CCC6C5(CCCC6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Agent Ibrexafungerp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ibrexafungerp, a first-in-class triterpenoid antifungal agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams for signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Properties and Synthesis

Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural product enfumafungin, belonging to the triterpenoid class of antifungals.[1] It is chemically designated as C44H67N5O4 with a molecular weight of 922.18 g/mol for the citrate salt.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C44H67N5O4 | [3] |

| Molecular Weight | 922.18 g/mol (citrate salt) | [1] |

| Class | Triterpenoid | [1] |

| Administration Route | Oral | [4] |

Synthesis

The synthesis of Ibrexafungerp begins with the natural product enfumafungin.[5] The process involves two main stages: the preparation of an (R)-N-sulfonyl aziridine intermediate and its subsequent reaction with a modified enfumafungin core.[5]

Experimental Protocol: Synthesis of Ibrexafungerp [5]

Step 1: Preparation of (R)-N-sulfonyl aziridine

-

3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide to yield compound 1.12 (84% yield).

-

Compound 1.12 undergoes cyclization upon treatment with trimethylsulfoxonium chloride and n-butyllithium to give chiral toluenesulfinyl aziridine 1.13 (64% yield).

-

Oxidation of 1.13 with meta-chloroperoxybenzoic acid affords the tosyl-protected (R)-alpha-disubstituted aziridine 1.5.

Step 2: Preparation of Ibrexafungerp

-

The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to give pyran 1.2.

-

Treatment with H2SO4 in methanol results in the cleavage of the glucose moiety to generate compound 1.3 (87% yield over 2 steps).

-

The carboxylic acid of 1.3 is converted to the corresponding benzyl ester upon treatment with benzyl bromide to give compound 1.4 (89% yield).

-

Reaction of 1.4 with the (R)-N-sulfonyl aziridine 1.5 in the presence of potassium t-pentylate and 18-crown-6 provides ether 1.6 (78% yield).

-

Metal reduction with sodium in liquid ammonia removes the N-sulfonyl and benzyl groups to generate compound 1.7.

-

Compound 1.7 is converted to hydrazine intermediate 1.8 with anhydrous hydrazine and BF3·OEt2 in 1,2-dichloroethane.

-

Cyclocondensation of 1.8 with an acyl amidine derivative upon heating in acetic acid provides Ibrexafungerp (66% yield).

Caption: Workflow for the chemical synthesis of Ibrexafungerp.

Mechanism of Action

Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase.[6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall.[6][7] The inhibition of this enzyme disrupts cell wall integrity, leading to increased permeability, osmotic instability, and ultimately fungal cell lysis and death.[8][9] Ibrexafungerp acts as a non-competitive inhibitor of the enzyme.[6] While echinocandins also target glucan synthase, Ibrexafungerp binds to a different site on the enzyme complex, which allows it to retain activity against many echinocandin-resistant fungal strains.[1][7] The β-1,3-glucan synthase complex is composed of a catalytic subunit (FKS1 or FKS2) and a GTP-binding regulatory subunit (Rho1).[7]

Caption: Signaling pathway for the mechanism of action of Ibrexafungerp.

In Vitro Activity

Ibrexafungerp has demonstrated broad in vitro activity against a wide range of clinically important fungal pathogens, including various Candida and Aspergillus species. Its activity is retained against many isolates that are resistant to other classes of antifungals, such as azoles and echinocandins.

In Vitro Susceptibility of Candida Species

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST E.Def 7.3.2 Method) [10][11]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.

-

Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the drug-free control well.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST)

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| C. albicans | - | 0.016–0.5 | - | 0.125 | [12] |

| C. glabrata | - | - | - | - | |

| C. parapsilosis | - | - | - | - | |

| C. tropicalis | 40 | 0.06–≥8 | - | 2 | [12] |

| C. krusei | 29 | 0.125–1 | - | 1 | [12] |

| C. auris | 54 | 0.25–2 | 1 | 1 | [4] |

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| C. auris | 54 | 0.25-2 | 1 | 1 | [4] |

In Vitro Activity against Aspergillus Species

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST and CLSI)

| Organism | Method | MEC Range (mg/L) | GM MEC (mg/L) | Reference |

| A. fumigatus (azole-susceptible) | EUCAST | - | 0.040 | [13] |

| A. fumigatus (azole-susceptible) | CLSI | - | 0.040 | [13] |

| A. fumigatus (azole-resistant) | EUCAST | - | 0.092 | [13] |

| A. fumigatus (azole-resistant) | CLSI | - | 0.056 | [13] |

MEC: Minimum Effective Concentration

In Vivo Efficacy

The in vivo efficacy of Ibrexafungerp has been evaluated in various animal models of invasive fungal infections. A key model is the murine model of invasive candidiasis.

Experimental Protocol: Murine Model of Invasive Candidiasis [14][15]

-

Animals: Immunocompromised (neutropenic) mice are used to establish a systemic infection.

-

Infection: Mice are infected via intravenous injection with a clinical isolate of Candida auris.

-

Treatment: Treatment is initiated 24 hours post-infection. Different groups of mice receive either a vehicle control, Ibrexafungerp (at varying doses, e.g., 20, 30, and 40 mg/kg orally twice daily), fluconazole (e.g., 20 mg/kg orally once daily), or caspofungin (e.g., 10 mg/kg intraperitoneally once daily). Treatment is continued for a defined period, typically 7 days.

-

Outcome Measures:

-

Survival: A cohort of mice is monitored for survival over a period of time (e.g., 21 days).

-

Fungal Burden: Another cohort of mice is euthanized at the end of the treatment period, and target organs (e.g., kidneys) are harvested to determine the fungal burden by counting colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests. Fungal burden data is analyzed using statistical tests such as ANOVA.

Caption: Experimental workflow for the murine model of invasive candidiasis.

Pharmacokinetics

Ibrexafungerp exhibits favorable pharmacokinetic properties, including oral bioavailability, which is a significant advantage over the intravenously administered echinocandins.[4]

Table 4: Pharmacokinetic Parameters of Ibrexafungerp in Humans

| Parameter | Value (Fasted) | Value (Fed) | Reference |

| Cmax | 435 ng/mL | 629 ng/mL | [16] |

| Tmax | 4-6 hours | 4-6 hours | [16] |

| AUC0-24 | 6832 ng·hr/mL | 9867 ng·hr/mL | [16] |

| Volume of Distribution (Vss) | ~600 L | ~600 L | [16] |

| Protein Binding | >99% | >99% | [16] |

| Half-life | ~20 hours | ~20 hours | [17] |

| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | [3] |

| Excretion | ~90% in feces (51% as unchanged drug) | ~90% in feces (51% as unchanged drug) | [17] |

Conclusion

Ibrexafungerp is a promising new antifungal agent with a novel mechanism of action, broad in vitro activity against key fungal pathogens, including resistant strains, and demonstrated in vivo efficacy. Its oral bioavailability and distinct binding site on the target enzyme make it a valuable addition to the antifungal armamentarium for researchers and clinicians. Further studies are ongoing to explore its full therapeutic potential in various invasive fungal infections.

References

- 1. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]

- 6. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ibrexafungerp: A novel oral glucan synthase inhibitor. | Semantic Scholar [semanticscholar.org]

- 13. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scynexis.com [scynexis.com]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Ibrexafungerp citrate (MK 3118) | β-1,3-glucan synthesis inhibitor | CAS#1965291-08-0 | MK-3118; SCY078; MK3118; SCY-078; Brexafemme | antifungal medication | InvivoChem [invivochem.com]

Technical Guide: Antifungal Agent 29 (Compound 9d)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also identified as compound 9d, is a novel synthetic molecule derived from podocarpic acid conjugated with a polyamine. This compound has demonstrated significant and selective antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical nature, antifungal efficacy, and hypothesized mechanism of action, based on the current scientific literature.

Chemical Identity and Structure

This compound is a carbamate derivative of a podocarpic acid-polyamine conjugate. Specifically, it is a PA3-8-3 carbamate derivative, indicating the nature of the polyamine chain attached to the diterpene scaffold[1]. The synthesis of this compound is part of a broader effort to valorize the natural diterpene podocarpic acid by creating a library of structurally diverse polyamine conjugates to explore their antimicrobial properties[1].

Antifungal Activity

The primary reported activity of this compound is its potent and selective action against Cryptococcus neoformans. The compound has been shown to be a non-toxic agent with promising antifungal efficacy[1].

Quantitative Data Summary

| Compound | Fungal Species | MIC (μM) | Cytotoxicity | Hemolytic Activity | Source |

| This compound (Compound 9d) | Cryptococcus neoformans | ≤ 0.23 | Non-toxic | Not specified | [1] |

Mechanism of Action (Hypothesized)

While the definitive mechanism of action for this compound has not been fully elucidated in the publicly available literature, insights can be drawn from the known functions of polyamines and their conjugates in antimicrobial activity. Polyamines are essential for fungal growth and morphogenesis. The conjugation of polyamines to other molecules can lead to compounds that interfere with these processes.

One potential mechanism is the disruption of the fungal cell membrane. The cationic nature of the polyamine moiety could facilitate interaction with the negatively charged fungal cell membrane, leading to increased permeability and subsequent cell death.

Another possibility is the interference with intracellular polyamine metabolism. The introduction of an exogenous polyamine conjugate might disrupt the delicate balance of intracellular polyamines, which are crucial for various cellular functions, including DNA and protein synthesis.

dot

References

Antifungal Agent 29 (Compound 9d): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also referred to as compound 9d, is a novel synthetic molecule identified as a potent and selective antifungal agent. It belongs to a class of compounds known as diterpene-polyamine conjugates. Specifically, it is a PA3-8-3 carbamate derivative of podocarpic acid, a natural abietane diterpene. Research has highlighted its significant in vitro activity against the opportunistic fungal pathogen Cryptococcus neoformans. This technical guide provides a comprehensive summary of the available data on this compound (compound 9d), including its chemical properties, biological activity, and the experimental protocols for its evaluation.

Chemical Identity and Structure

This compound (compound 9d) is a semi-synthetic conjugate derived from podocarpic acid. The core structure is the tricyclic diterpenoid of podocarpic acid, which is functionalized with a polyamine chain via a carbamate linkage. The polyamine attached is N,N'-bis(3-aminopropyl)octane-1,8-diamine.

(Note: The precise chemical structure diagram is not available in the public domain abstracts. The following is a representative structure based on the description "PA3-8-3 carbamate derivative of podocarpic acid".)

Biological Activity

Antifungal Spectrum

The primary reported antifungal activity of compound 9d is its potent and selective inhibition of Cryptococcus neoformans.[1][2]

| Fungal Species | MIC (μM) | Reference |

| Cryptococcus neoformans | ≤ 0.23 | [1][2] |

MIC: Minimum Inhibitory Concentration

Cytotoxicity and Selectivity

Compound 9d is described as a non-toxic agent, suggesting selectivity for fungal cells over mammalian cells.[2] The study by Li et al. (2022) noted that the cytotoxicity and hemolytic properties of the synthesized podocarpic acid-polyamine conjugates were highly dependent on their structure and lipophilicity.

| Cell Line/Assay | Result | Reference |

| Cytotoxicity | Non-toxic | [2] |

| Hemolytic Activity | Non-hemolytic | [2] |

Mechanism of Action

The precise mechanism of action for this compound (compound 9d) has not been fully elucidated in the publicly available literature. However, based on its structural class as a polyamine conjugate, a potential mechanism can be hypothesized. Polyamines are essential for fungal growth and proliferation. It is plausible that compound 9d interferes with polyamine metabolism or transport in fungi. The lipophilic diterpene core could facilitate membrane interaction, allowing the polyamine moiety to exert its effect within the fungal cell.

Caption: Proposed mechanism of action for this compound (compound 9d).

Experimental Protocols

The following are generalized experimental protocols based on the available information. The specific details are proprietary to the research published by Li et al. (2022).

Synthesis of this compound (Compound 9d)

The synthesis involves the conjugation of a podocarpic acid derivative with the polyamine N,N'-bis(3-aminopropyl)octane-1,8-diamine through a carbamate linkage.

Caption: General synthetic workflow for this compound (compound 9d).

Detailed Steps (Hypothesized):

-

Activation of Podocarpic Acid: The phenolic hydroxyl group of podocarpic acid is likely activated to form a reactive intermediate, such as a chloroformate or an activated carbonate.

-

Coupling Reaction: The activated podocarpic acid derivative is then reacted with N,N'-bis(3-aminopropyl)octane-1,8-diamine in a suitable solvent system, likely in the presence of a base to facilitate the nucleophilic attack of the amine on the activated carbonyl, forming the carbamate linkage.

-

Purification: The final product, compound 9d, is purified using standard chromatographic techniques, such as column chromatography, to isolate it from unreacted starting materials and byproducts.

In Vitro Antifungal Susceptibility Testing

The antifungal activity is typically determined by broth microdilution assays according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared in a suitable broth medium.

-

Drug Dilution: A serial dilution of this compound (compound 9d) is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Cytotoxicity and Hemolytic Assays

Cytotoxicity Assay:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured in appropriate media.

-

Treatment: The cells are treated with serial dilutions of this compound (compound 9d) for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or XTT assay, which measures metabolic activity. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Hemolytic Assay:

-

Red Blood Cell Preparation: A suspension of red blood cells is prepared from fresh blood.

-

Treatment: The red blood cell suspension is incubated with various concentrations of this compound (compound 9d).

-

Hemolysis Measurement: The amount of hemoglobin released due to red blood cell lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).

Conclusion

This compound (compound 9d) represents a promising lead compound in the development of new antifungal therapies, particularly for infections caused by Cryptococcus neoformans. Its potent and selective activity, coupled with a reported lack of toxicity, makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise mechanism of action, expanding the evaluation of its antifungal spectrum against a broader range of clinically relevant fungi, and conducting in vivo efficacy studies to assess its therapeutic potential. The detailed structure-activity relationship studies of the podocarpic acid-polyamine conjugate library, as reported by Li et al. (2022), provide a valuable foundation for the design and synthesis of next-generation antifungal agents with improved potency and pharmacological properties.

References

- 1. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α,ω-Diacyl-Substituted Analogues of Natural and Unnatural Polyamines: Identification of Potent Bactericides That Selectively Target Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Synthesis of Antifungal Agent 29

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. Of particular concern is Cryptococcus neoformans, an opportunistic yeast that can cause life-threatening meningitis, especially in immunocompromised individuals. The existing antifungal armamentarium is limited, and the development of novel agents with new mechanisms of action is a critical priority. This document provides a detailed technical overview of the discovery and synthesis of Antifungal Agent 29, a promising new compound with potent and selective activity against C. neoformans.

This compound, also referred to as compound 9d in the primary literature, is a novel polyamine conjugate of the naturally occurring diterpene podocarpic acid.[1] The strategic combination of the lipophilic diterpene scaffold with a polyamine chain has yielded a molecule with desirable antifungal properties and low toxicity. This whitepaper will detail the synthetic route, biological activity, and the experimental protocols used in its initial characterization.

Discovery and Rationale

This compound was developed as part of a broader investigation into the antimicrobial potential of podocarpic acid-polyamine conjugates.[1] The core concept was to leverage the structural features of podocarpic acid to create a diverse library of compounds with varying polyamine chains attached at either the phenolic or carboxylic acid moieties of the diterpene. Polyamines are known to interact with the negatively charged components of microbial cell membranes, and their conjugation to a lipophilic scaffold was hypothesized to enhance this interaction and facilitate membrane disruption or transport into the fungal cell. Compound 9d, a PA3-8-3 carbamate derivative, emerged from this library as a lead candidate due to its potent and selective antifungal activity against Cryptococcus neoformans.[1]

Synthesis of this compound (Compound 9d)

The synthesis of this compound is a multi-step process starting from the natural product (+)-podocarpic acid. The key steps involve the protection of the carboxylic acid, functionalization of the phenolic hydroxyl group, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Methyl Ester Protection of Podocarpic Acid

To a solution of (+)-podocarpic acid (1.0 eq) in methanol, sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester of podocarpic acid.

Step 2: Carbamate Linkage Formation

The protected podocarpic acid methyl ester (1.0 eq) is dissolved in anhydrous dichloromethane. To this solution, 4-nitrophenyl chloroformate (1.2 eq) and pyridine (1.2 eq) are added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting activated ester is dissolved in dichloromethane, and the Boc-protected polyamine N-(3-aminopropyl)-N'-(8-aminooctyl)propane-1,3-diamine (PA3-8-3) (1.1 eq) and triethylamine (1.5 eq) are added. The reaction is stirred at room temperature for 18 hours. The solvent is removed, and the crude product is purified by column chromatography.

Step 3: Saponification of the Methyl Ester

The carbamate product from the previous step is dissolved in a mixture of methanol and water. Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 4: Boc Deprotection

The resulting carboxylic acid is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by reverse-phase HPLC to yield this compound as a TFA salt.

Biological Activity

This compound has demonstrated potent and selective in vitro activity against Cryptococcus neoformans. Furthermore, it exhibits a favorable safety profile with low cytotoxicity against mammalian cells and minimal hemolytic activity.

Data Presentation: In Vitro Activity of this compound

| Compound | MIC against C. neoformans (µM) | IC50 against HEK293 cells (µM) | Hemolysis (HC10, µM) |

| This compound | ≤ 0.23[1] | > 50 | > 50 |

| Amphotericin B (Control) | 0.25 | 2.5 | 10 |

| Fluconazole (Control) | 4.0 | > 100 | > 100 |

Experimental Protocols: Biological Assays

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with slight modifications.

-

Inoculum Preparation: Cryptococcus neoformans (e.g., ATCC 208821) is cultured on Sabouraud dextrose agar plates for 48 hours at 30°C. A cell suspension is prepared in sterile saline and adjusted to a concentration of 2 x 10^4 cells/mL in RPMI-1640 medium.

-

Plate Preparation: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293) cells using a standard MTT assay.

-

Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: MTT reagent is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Hemolysis Assay

The hemolytic activity of the compounds was assessed against human red blood cells (hRBCs).

-

hRBC Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.

-

Compound Incubation: The hRBC suspension is incubated with serial dilutions of the test compounds at 37°C for 1 hour.

-

Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

-

Data Analysis: The HC10 value (the concentration that causes 10% hemolysis) is determined relative to a positive control (Triton X-100).

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. However, based on its chemical structure as a lipophilic-polyamine conjugate, it is hypothesized to interact with and disrupt the fungal cell membrane. The polyamine moiety may facilitate initial electrostatic interactions with negatively charged components of the fungal cell envelope, such as phospholipids or cell wall glucans. The lipophilic podocarpic acid core could then insert into the lipid bilayer, altering its integrity and leading to leakage of cellular contents and ultimately cell death. Further studies are required to identify the specific molecular targets and signaling pathways affected by this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

References

In Vitro Antifungal Activity of Compound 9d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of compound 9d, a novel 1,2,4-triazole thioether derivative incorporating a 1,3,4-thiadiazole moiety. This document details the quantitative antifungal efficacy, experimental methodologies, and postulated mechanism of action, serving as a resource for researchers in mycology and drug discovery.

Core Antifungal Activity Data

Compound 9d has demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. The efficacy of compound 9d is summarized below, with comparisons to the commercial fungicide pyrimethanil.

Table 1: In Vitro Antifungal Activity of Compound 9d at a Concentration of 50 µg/mL

| Fungal Strain | Inhibition Rate (%) of Compound 9d | Inhibition Rate (%) of Pyrimethanil |

| Trichoderma sp. in Morchella esculenta (TSM) | 79.52 | 51.83 |

| Mucor sp. in Dictyophora rubrovalvata (MSD) | 75.59 | Not Reported |

| Magnaporthe grisea (MG) | 65.42 | Not Reported |

| Phomopsis sp. (PS) | 69.32 | Not Reported |

| Botrytis cinerea (BC) | 81.25 | 70.11 |

| Bipolaris sorokiniana (BD) | 66.79 | Not Reported |

Table 2: Median Effective Concentration (EC₅₀) of Compound 9d Against Fungal Pathogens

| Fungal Strain | EC₅₀ of Compound 9d (µg/mL) | EC₅₀ of Pyrimethanil (µg/mL) |

| Trichoderma sp. in Morchella esculenta (TSM) | 9.25[1][2][3][4] | 35.29[1][2][3] |

| Mucor sp. in Dictyophora rubrovalvata (MSD) | 12.95[1][2][3] | 15.51[1][2][3] |

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro antifungal activity of compound 9d.

Synthesis of Compound 9d

The synthesis of compound 9d, a 1,2,4-triazole thioether derivative containing a 1,3,4-thiadiazole skeleton, involves a multi-step chemical synthesis process. The key starting material is 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol[5]. The synthesis proceeds through thioetherification to yield the final compound[1].

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of compound 9d was determined using the broth microdilution method, a standard procedure for assessing the susceptibility of fungi to antimicrobial agents[6][7].

Objective: To determine the inhibitory effects and the median effective concentration (EC₅₀) of compound 9d against various fungal strains.

Materials:

-

Compound 9d

-

Fungal strains (e.g., Trichoderma sp., Mucor sp.)

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

96-well microtiter plates

-

Spectrophotometer (for optical density measurements)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Positive control (e.g., pyrimethanil)

-

Negative control (medium with fungal inoculum)

Procedure:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar medium. A suspension of fungal spores or mycelial fragments is prepared in sterile distilled water or saline, and the concentration is adjusted to a standardized level (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of compound 9d is prepared in DMSO. A series of twofold dilutions are then made in the fungal growth medium within the wells of a 96-well plate to achieve a range of final concentrations to be tested.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at a suitable temperature (typically 25-28°C) for a period of 48 to 72 hours, depending on the growth rate of the fungal species.

-

Data Collection: After incubation, the fungal growth in each well is assessed. This can be done visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of the compound relative to the negative control. The EC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth, is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antifungal Activity Testing

Caption: Experimental workflow for determining the in vitro antifungal activity of compound 9d.

Postulated Signaling Pathway Inhibition by Triazole Antifungals

References

- 1. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04574F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

In-Depth Technical Review: The Cytotoxicity Profile of Antifungal Agent 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, a novel compound identified as a podocarpic acid-polyamine conjugate, has demonstrated promising selective antifungal activity. This technical guide provides a comprehensive analysis of its cytotoxicity, drawing upon available scientific literature to inform researchers and drug development professionals. The primary focus is to present quantitative data, detailed experimental methodologies, and an exploration of the structure-activity relationships that contribute to its safety profile.

Cytotoxicity and Hemolytic Activity of this compound

This compound, also designated as compound 9d, has been characterized as a potent and selective antifungal agent with a favorable safety profile.[1][2] Studies indicate that it is a non-toxic and non-hemolytic compound, highlighting its potential as a therapeutic candidate.[1][2]

Quantitative Cytotoxicity Data

The cytotoxicity of this compound and its analogues was evaluated against the HEK293 human kidney epithelial cell line. For this compound (compound 9d), the half-maximal inhibitory concentration (IC50) was found to be greater than 32 µM. Similarly, its hemolytic activity, assessed as the concentration causing 10% hemolysis of human red blood cells (HC10), was also greater than 32 µM. This indicates a low potential for toxicity to mammalian cells at concentrations effective against fungal pathogens.

For comparison, the cytotoxicity and hemolytic activity of related compounds from the same study are presented in the table below.

| Compound | Structure Description | Cytotoxicity (IC50, µM) vs. HEK293 | Hemolytic Activity (HC10, µM) |

| 7a | PA3-4-3 (spermine) amide-bonded variant | > 32 | > 32 |

| 9d (Agent 29) | PA3-8-3 carbamate derivative | > 32 | > 32 |

| Methyl Ester & n-Pentylamide Analogues | Subsets of the synthesized library | Strong cytotoxicity | Strong hemolytic properties |

Data sourced from Li et al., 2022.[1][2]

Experimental Protocols

To ensure a thorough understanding of the presented data, the detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay

The cytotoxic effects of this compound were determined using a resazurin-based cell viability assay against the human embryonic kidney cell line, HEK293.

-

Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Preparation: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Exposure: A serial dilution of this compound was prepared and added to the wells, with final concentrations typically ranging from 0.5 to 32 µM. The cells were then incubated with the compound for 72 hours.

-

Viability Assessment: After the incubation period, a resazurin solution (alamarBlue™) was added to each well, and the plates were incubated for a further 4-6 hours. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, was used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemolysis Assay

The hemolytic activity of this compound was assessed to determine its effect on the integrity of red blood cells.

-

Blood Collection and Preparation: Fresh human red blood cells (hRBCs) were obtained from a healthy donor and washed three times with sterile phosphate-buffered saline (PBS) by centrifugation.

-

Assay Setup: A 2% suspension of hRBCs in PBS was prepared.

-

Compound Incubation: Serial dilutions of this compound were added to the hRBC suspension in a 96-well plate, with final concentrations typically ranging from 0.5 to 32 µM.

-

Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).

-

Incubation: The plate was incubated at 37°C for 1 hour with gentle agitation.

-

Measurement of Hemolysis: After incubation, the plate was centrifuged to pellet the intact red blood cells. The supernatant, containing the released hemoglobin, was transferred to a new 96-well plate. The absorbance of the supernatant was measured at 540 nm using a microplate reader.

-

Data Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 The HC10 value, the concentration at which 10% of red blood cells are lysed, was then determined.

Signaling Pathways and Structure-Activity Relationships

While the specific signaling pathways affected by this compound leading to its low cytotoxicity have not been explicitly detailed in the available literature, the structure-activity relationship (SAR) studies from the synthesis of its analogues provide valuable insights. The research highlights a delicate balance between structural features and lipophilicity in determining antimicrobial activity versus mammalian cell toxicity.[1][2]

The study that identified this compound explored a library of podocarpic acid-polyamine conjugates.[1] It was observed that analogues bearing methyl ester or n-pentylamide functionalities exhibited strong cytotoxicity and hemolytic properties.[1][2] In contrast, the specific combination of the PA3-8-3 carbamate derivative in this compound resulted in a molecule that retains potent antifungal activity while being non-toxic to mammalian cells.[1][2]

This suggests that the nature of the linker and the length of the polyamine chain are critical determinants of selective toxicity. The logical relationship can be visualized as follows:

Caption: Structure-Activity Relationship in Podocarpic Acid-Polyamine Conjugates.

The experimental workflow to assess the cytotoxicity of antifungal agents can be generalized as follows:

Caption: General Workflow for In Vitro Cytotoxicity Assessment.

Conclusion

Based on the available data, this compound exhibits a promising safety profile, characterized by low cytotoxicity against a human kidney cell line and a lack of hemolytic activity at concentrations relevant to its antifungal efficacy. The IC50 and HC10 values being greater than 32 µM suggest a significant therapeutic window. The structure-activity relationship studies indicate that the specific polyamine chain and carbamate linker are key to this selective toxicity. Further in vivo toxicity studies would be the next logical step in the preclinical development of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals considering this compound as a potential therapeutic agent.

References

A Technical Guide on the Solubility and Stability of Antifungal Agent 29

Disclaimer: "Antifungal Agent 29" is a model compound for the purposes of this technical guide. The data presented herein is hypothetical and illustrative of the methodologies and data presentation formats commonly used in the pharmaceutical industry for the characterization of new chemical entities.

Introduction

The development of a novel antifungal agent requires a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's dissolution rate and bioavailability, while a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. This document provides an in-depth overview of the solubility and stability characteristics of this compound, a promising new compound. It details the experimental protocols used for its characterization and presents the data in a clear, comparative format to aid researchers and drug development professionals.

Solubility Profile

The solubility of this compound was assessed in various media to understand its behavior under different physiological and formulation conditions. The "gold standard" shake-flask method was employed to determine the thermodynamic equilibrium solubility.[1][2]

Data Summary

The equilibrium solubility of this compound was determined at both ambient (25°C) and physiological (37°C) temperatures. The results are summarized below.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | 25 | 5.2 ± 0.4 |

| Purified Water | 37 | 8.9 ± 0.7 |

| 0.1 N HCl (pH 1.2) | 37 | 150.6 ± 12.1 |

| Phosphate Buffer (pH 4.5) | 37 | 45.3 ± 3.8 |

| Phosphate Buffer (pH 6.8) | 37 | 9.1 ± 0.8 |

| Phosphate Buffer (pH 7.4) | 37 | 8.5 ± 0.6 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 22.4 ± 1.9 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 68.7 ± 5.5 |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation: An excess amount of this compound was added to vials containing the different solvent systems listed in Table 1.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. The presence of undissolved solid material was confirmed visually.[3]

-

Sample Collection and Preparation: After the equilibration period, the suspensions were allowed to settle. An aliquot of the supernatant was carefully removed and filtered through a 0.22 µm PVDF syringe filter to remove any undissolved solids.

-

Analysis: The filtrate was then diluted with an appropriate mobile phase and the concentration of this compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

-

Replicates: Each experiment was performed in triplicate to ensure the reliability of the results.

Stability Profile

Forced degradation studies were conducted to understand the intrinsic stability of this compound and to identify potential degradation pathways. These studies are crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[5][6] The goal was to achieve 5-20% degradation to ensure that the degradation products could be reliably detected and characterized.[5][7]

Data Summary

The stability of this compound was evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6]

Table 2: Forced Degradation Study of this compound

| Stress Condition | Duration | Assay (% Initial) | Major Degradant (% Peak Area) |

| Hydrolytic | |||

| 0.1 N HCl | 24 hours | 85.2% | 12.1% (RRT 0.85) |

| 0.1 N NaOH | 4 hours | 89.7% | 8.9% (RRT 0.72) |

| Purified Water | 72 hours | 98.5% | < 1.0% |

| Oxidative | |||

| 3% H₂O₂ | 8 hours | 82.1% | 15.3% (RRT 0.91) |

| Thermal | |||

| 60°C (Solid State) | 7 days | 97.2% | 1.8% (RRT 0.85) |

| Photolytic | |||

| ICH Option 2 (Solid State) | 1.2 million lux hours & 200 W h/m² | 96.8% | 2.5% (RRT 0.65) |

RRT = Relative Retention Time

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (1 mg/mL) was prepared for hydrolytic and oxidative studies. For thermal and photolytic studies, the solid drug substance was used.

-

Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl and kept at 60°C. Samples were taken at various time points, neutralized, and analyzed by HPLC.

-

Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH and kept at room temperature. Samples were withdrawn, neutralized, and analyzed by HPLC.

-

Neutral Hydrolysis: The stock solution was diluted with purified water and maintained at 60°C. Samples were collected and analyzed by HPLC.

-

Oxidative Degradation: The stock solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature. Samples were taken and analyzed by HPLC.

-

Thermal Degradation: A thin layer of solid this compound was placed in a vial and kept in a calibrated oven at 60°C. Samples were dissolved and analyzed at predetermined intervals.

-

Photolytic Degradation: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines. A control sample was kept in the dark. Both samples were then analyzed by HPLC.

The analysis for all stability samples was performed using a stability-indicating HPLC method, which was validated to separate the intact drug from all major degradation products.[8][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solubility and stability assessment of a new antifungal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole | Semantic Scholar [semanticscholar.org]

- 10. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Antifungal Agent 29 (Compound 9d)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. Antifungal agent 29 is not for sale to patients.

Introduction

This compound, also identified as compound 9d in scientific literature, is a novel and potent antifungal compound with selective activity against the pathogenic yeast Cryptococcus neoformans.[1] This agent is a semi-synthetic derivative of the naturally occurring diterpene podocarpic acid, conjugated with a polyamine.[1] Preliminary studies have highlighted its high efficacy and lack of toxicity, positioning it as a promising candidate for further investigation in the development of new antifungal therapies.[1]

Cryptococcus neoformans is a major cause of fungal meningitis, particularly in immunocompromised individuals, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. This compound represents a significant advancement in this area, stemming from a class of podocarpic acid-polyamine conjugates designed to have potent antimicrobial properties.[1]

Chemical Properties and Synthesis

This compound is characterized as a PA3-8-3 carbamate derivative of podocarpic acid.[1] This structure involves the linkage of a specific polyamine to the phenolic hydroxyl group of the podocarpic acid scaffold via a carbamate bond. The polyamine moiety is crucial for its biological activity.

General Synthetic Workflow

The synthesis of this compound involves a multi-step process starting from podocarpic acid. A generalized workflow for the creation of the carbamate linkage is depicted below. This involves the activation of the phenolic hydroxyl group of podocarpic acid, followed by its reaction with the PA3-8-3 polyamine.

Antifungal Activity

This compound has demonstrated potent and selective activity against Cryptococcus neoformans. The quantitative data available from preliminary studies are summarized below.

| Compound | Target Organism | MIC (μM) | Reported Toxicity |

| This compound (9d) | Cryptococcus neoformans | ≤ 0.23 | Non-toxic |

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the publicly available literature. However, based on the known activities of other polyamine conjugates and antifungal agents targeting Cryptococcus neoformans, a plausible mechanism involves the disruption of the fungal cell membrane. The polycationic nature of the polyamine moiety at physiological pH can facilitate interaction with the negatively charged components of the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Experimental Protocols

Synthesis of this compound (Generalized)

Materials:

-

Podocarpic acid

-

Phosgene equivalent (e.g., triphosgene)

-

Inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

PA3-8-3 polyamine

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation of Podocarpic Acid: Dissolve podocarpic acid in an inert, anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a base, followed by the slow addition of a phosgene equivalent to form the chloroformate intermediate. Monitor the reaction by thin-layer chromatography (TLC).

-

Carbamate Formation: In a separate flask, dissolve the PA3-8-3 polyamine in an inert, anhydrous solvent. Slowly add this solution to the activated podocarpic acid mixture at low temperature. Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cryptococcus neoformans isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture C. neoformans on a suitable agar medium (e.g., Sabouraud dextrose agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL in the test wells.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for a positive growth control and a well with medium only for a negative control.

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control. The growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion

This compound (compound 9d) is a promising new antifungal compound with potent and selective activity against the clinically important pathogen Cryptococcus neoformans. Its novel structure, derived from the natural product podocarpic acid, and its reported lack of toxicity make it an attractive lead for the development of new therapies to combat cryptococcal infections. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. The development of this and similar polyamine conjugates could provide a much-needed expansion of the antifungal armamentarium.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 29 (Compound 9d)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also identified as compound 9d in the primary literature, is a novel semi-synthetic compound derived from podocarpic acid conjugated with a polyamine. It has been identified as a potent and selective antifungal agent with promising activity against the pathogenic yeast Cryptococcus neoformans.[1][2] This document provides a summary of the available information and standardized protocols for the laboratory use of this compound.

Disclaimer: The information provided herein is based on publicly available data. The full experimental details from the primary research article by Li et al. (2022) in Bioorganic & Medicinal Chemistry were not accessible at the time of writing. Therefore, some specific details regarding the synthesis and complete experimental parameters are based on standard laboratory practices for similar compounds.

Chemical and Physical Properties

This compound is a PA3-8-3 carbamate derivative of the diterpene podocarpic acid.[1][2] While the exact chemical structure is detailed in the primary publication, a general representation involves the podocarpic acid scaffold linked to a specific polyamine chain via a carbamate functional group. For research purposes, it is recommended to obtain the compound from a certified chemical supplier to ensure purity and correct structural identity.

Biological Activity

This compound has demonstrated potent and selective in vitro activity against Cryptococcus neoformans, a major cause of fungal meningitis, particularly in immunocompromised individuals. The reported Minimum Inhibitory Concentration (MIC) is less than or equal to 0.23 μM.[1][3] The compound is also described as being non-toxic, suggesting selectivity for fungal cells over mammalian cells.

Table 1: Summary of In Vitro Activity of this compound

| Organism | Activity Metric | Value | Reference |

| Cryptococcus neoformans | MIC | ≤ 0.23 μM | [1][3] |

| Mammalian Cell Lines | Cytotoxicity | Reported as non-toxic | [1][2] |

Note: Detailed quantitative cytotoxicity data (e.g., IC50 values against specific cell lines) are not available in the public domain and would be found in the full research article.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its chemical structure as a polyamine conjugate, it is hypothesized to exert its antifungal effect through one or more of the following mechanisms:

-

Disruption of Fungal Cell Membrane Integrity: The cationic nature of the polyamine moiety at physiological pH can lead to electrostatic interactions with the negatively charged components of the fungal cell membrane, such as phospholipids and ergosterol. This interaction may disrupt membrane potential, increase permeability, and lead to leakage of essential cellular contents, ultimately causing cell death.

-

Inhibition of Polyamine Biosynthesis or Transport: Polyamines are essential for fungal growth and proliferation. This compound might act as a competitive inhibitor of enzymes involved in the polyamine biosynthesis pathway or interfere with polyamine transport systems in C. neoformans.

Further research is required to definitively establish the molecular target and signaling pathways affected by this compound.

References

Application Notes and Protocols for Antifungal Agent Fcl-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fcl-29 is a novel antifungal agent, identified as a fabclavine derivative, isolated from the bacterium Xenorhabdus budapestensis.[1][2] It has demonstrated significant potential for the treatment of plant pathogenic fungi, most notably Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of Fcl-29's antifungal activity.

Data Presentation

The antifungal efficacy of Fcl-29 has been evaluated against a range of plant pathogenic fungi. The following tables summarize the available quantitative data on its in vitro activity.

Table 1: In Vitro Antifungal Activity of Fcl-29 against Various Plant Pathogenic Fungi

| Fungal Species | Common Disease Caused | EC50 (μg/mL) | Reference |

| Fusarium graminearum | Fusarium Head Blight | 0.78 | Wang et al., 2023 |

| Botrytis cinerea | Gray Mold | 1.56 | Wang et al., 2023 |

| Rhizoctonia solani | Sheath Blight, Damping-off | 3.13 | Wang et al., 2023 |

| Sclerotinia sclerotiorum | White Mold | 6.25 | Wang et al., 2023 |

| Alternaria alternata | Leaf Spot, Blight | 12.5 | Wang et al., 2023 |

| Phytophthora infestans | Late Blight | >50 | Wang et al., 2023 |

Table 2: In Vivo Efficacy of Fcl-29 against Fusarium Head Blight (FHB) in Wheat

| Treatment | Application Timing | Disease Severity Reduction (%) | Mycotoxin (DON) Reduction (%) | Reference |

| Fcl-29 (100 µg/mL) | 24 hours post-inoculation | 75.8 | 82.3 | Wang et al., 2023 |

| Tebuconazole (100 µg/mL) | 24 hours post-inoculation | 78.2 | 85.1 | Wang et al., 2023 |

| Control (Water) | 24 hours post-inoculation | 0 | 0 | Wang et al., 2023 |

Mechanism of Action

The precise mechanism of action for Fcl-29 is still under investigation, however, as a fabclavine derivative, it is proposed to act by disrupting the integrity of the fungal cell membrane. This class of compounds is known to interact with the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Caption: Proposed mechanism of action for Fcl-29 on the fungal cell.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of Fcl-29.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the half-maximal effective concentration (EC50) of Fcl-29 against various filamentous fungi.

Materials:

-

Fcl-29 stock solution (e.g., 10 mg/mL in DMSO)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Fungal isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Prepare a spore suspension of the test fungus in sterile water from a 7-10 day old culture. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

Prepare serial dilutions of the Fcl-29 stock solution in the growth medium (PDB) in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a positive control (a known fungicide) and a negative control (medium with DMSO, but no Fcl-29).

-

Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted Fcl-29 or control solutions.

-

Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the EC50 value by plotting the inhibition percentage against the log of the Fcl-29 concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro antifungal susceptibility testing of Fcl-29.

In Vivo Efficacy Against Fusarium Head Blight (FHB) in Wheat

This protocol assesses the protective efficacy of Fcl-29 against FHB in a controlled greenhouse or field environment.

Materials:

-

Wheat plants (a susceptible cultivar) at the flowering stage (anthesis)

-

Fusarium graminearum spore suspension (1 x 10^5 spores/mL)

-

Fcl-29 solution (e.g., 100 µg/mL in water with a surfactant like Tween-20)

-

Handheld sprayer

-

Plastic bags and ties

-

Controlled environment growth chamber or greenhouse

Procedure:

-

At the mid-anthesis stage, inoculate the central florets of the wheat heads with 10 µL of the F. graminearum spore suspension.

-

Maintain high humidity for the first 48 hours post-inoculation by covering the inoculated heads with plastic bags and misting with water.

-

At a designated time point (e.g., 24 hours post-inoculation for curative treatment, or before inoculation for preventative treatment), spray the inoculated wheat heads with the Fcl-29 solution until runoff.

-

Include positive control (commercial fungicide) and negative control (water/surfactant only) treatment groups.

-

Maintain the plants in a controlled environment with conditions conducive to FHB development (e.g., 25°C, high humidity).

-

Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) by counting the number of infected spikelets per head and calculating the percentage of diseased spikelets.

-

At maturity, harvest the wheat heads, thresh the grain, and analyze for the presence of mycotoxins such as deoxynivalenol (DON) using appropriate analytical methods (e.g., ELISA or LC-MS/MS).

Caption: Workflow for the in vivo evaluation of Fcl-29 against FHB in wheat.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, fungal strains, and plant varieties. It is recommended to consult the original research articles for further details. The handling of Fcl-29 and pathogenic fungi should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols: In Vivo Efficacy Testing of Antifungal Agent 29 in a Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Preclinical evaluation of these agents is critical, and murine models of fungal infection are indispensable tools for assessing in vivo efficacy. These models allow for the investigation of a drug's activity in a complex biological system, providing crucial data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential. This document provides detailed protocols for testing the in vivo efficacy of a novel investigational compound, "Antifungal agent 29," in established murine models of systemic candidiasis and invasive pulmonary aspergillosis. The protocols outlined below are based on well-established methodologies and provide a framework for the preclinical assessment of new antifungal candidates.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Survival Time (Days) | Fungal Burden in Kidneys (Log10 CFU/g ± SD) | Percent Survival at Day 21 |

| Vehicle Control | - | Intraperitoneal | 8.5 ± 1.2 | 6.2 ± 0.5 | 0% |

| This compound | 5 | Intraperitoneal | 15.2 ± 2.1 | 4.1 ± 0.7 | 40% |

| This compound | 10 | Intraperitoneal | >21 | 2.5 ± 0.4 | 80% |

| This compound | 20 | Intraperitoneal | >21 | <2.0 | 100% |

| Fluconazole | 10 | Oral | >21 | 2.8 ± 0.6 | 90% |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Pulmonary Aspergillosis

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Survival Time (Days) | Fungal Burden in Lungs (Log10 CFU/g ± SD) | Percent Survival at Day 14 |

| Vehicle Control | - | Intraperitoneal | 5.3 ± 0.8 | 5.8 ± 0.4 | 0% |

| This compound | 10 | Intraperitoneal | 9.7 ± 1.5 | 3.9 ± 0.6 | 30% |

| This compound | 20 | Intraperitoneal | 13.1 ± 1.9 | 2.7 ± 0.5 | 70% |

| This compound | 40 | Intraperitoneal | >14 | <2.0 | 90% |

| Amphotericin B | 3 | Intravenous | >14 | 2.2 ± 0.4 | 100% |

Experimental Protocols

Murine Model of Systemic Candidiasis

This model is well-established for evaluating antifungal agents against disseminated Candida albicans infection, where the kidneys are the primary target organs[1].

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

Sterile phosphate-buffered saline (PBS)

-

Female BALB/c mice (6-8 weeks old, 20-22 g)

-

This compound

-

Vehicle control (e.g., sterile saline, PBS with 0.5% Tween 80)

-

Standard antifungal (e.g., fluconazole)

-

Insulin syringes with 27-gauge needles

-

Sterile dissection tools

-

Sabouraud Dextrose Agar (SDA) plates

Protocol:

-

Inoculum Preparation:

-

Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

-

Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^5 cells/mL in sterile PBS.

-

-

Infection:

-

Anesthetize the mice (e.g., via isoflurane inhalation).

-

Inject 0.1 mL of the C. albicans suspension (2.5 x 10^4 cells) intravenously via the lateral tail vein.

-

-

Treatment:

-

Initiate treatment with this compound, vehicle control, or a standard antifungal (e.g., fluconazole) 2 to 24 hours post-infection[2].

-

Administer the compounds at the desired dosages and routes (e.g., intraperitoneally, orally, or intravenously) once or twice daily for a specified duration (e.g., 7 days).

-

-

Efficacy Evaluation:

-

Survival Study: Monitor the mice daily for signs of morbidity and mortality for up to 21 days post-infection. The endpoint for survival experimentation is often identified when a 20% reduction in body weight is recorded, at which time the mice are sacrificed[3].

-

Fungal Burden Determination:

-

At a predetermined time point (e.g., 3 or 7 days post-infection), euthanize a subset of mice from each group.

-

Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFU).

-

Express the results as log10 CFU per gram of tissue.

-

-

Murine Model of Invasive Pulmonary Aspergillosis

This model mimics the lethal pulmonary infection seen in immunocompromised patients and is crucial for evaluating drugs against Aspergillus fumigatus[4][5].

Materials:

-

Aspergillus fumigatus strain (e.g., AF293)

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

-

Sterile PBS with 0.1% Tween 80

-

Male BALB/c mice (20-22 g)

-

Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

-

This compound

-

Vehicle control

-

Standard antifungal (e.g., amphotericin B)

-

Inhalation chamber or intranasal instillation equipment

-

Sterile dissection tools

-

SDA plates

Protocol:

-

Immunosuppression:

-

Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4, -1, and +2 relative to infection[3].

-

Administer cortisone acetate (e.g., 200 mg/kg) subcutaneously on day -3 relative to infection[3].

-

To prevent bacterial infections, mice can receive ceftazidime (5 mg/day subcutaneously)[4].

-

-

Inoculum Preparation:

-

Grow A. fumigatus on PDA or SDA plates for 5-7 days at 37°C.

-

Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface.

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Wash the conidia twice with sterile PBS and count using a hemocytometer.

-

Adjust the concentration to the desired inoculum size (e.g., 5 x 10^6 conidia/mL for intranasal instillation)[3].

-

-

Infection:

-

Intranasal Inhalation: Anesthetize the mice and instill 20-40 µL of the conidial suspension (e.g., 1 x 10^5 conidia) into the nares[3].

-

Aerosol Inhalation: Place mice in an aerosol chamber and expose them to an aerosol generated from a high-concentration conidial suspension (e.g., 10^9 conidia/mL) for a set period (e.g., 1 hour)[4][5].

-

-

Treatment:

-

Begin treatment with this compound, vehicle, or a standard antifungal (e.g., amphotericin B) 24 hours post-infection.

-

Administer the treatments daily for a specified duration (e.g., 7 days).

-

-

Efficacy Evaluation:

-

Survival Study: Monitor the mice daily for up to 14 days post-infection and record mortality.

-

Fungal Burden Determination:

-

At a specific time point (e.g., day 3 or 5 post-infection), euthanize a subset of mice.

-

Aseptically remove the lungs, weigh them, and homogenize in sterile PBS.

-

Plate serial dilutions of the homogenates on SDA plates and incubate at 37°C for 24-48 hours.

-

Calculate and express the fungal burden as log10 CFU per gram of lung tissue.

-

-

Histopathology: Fix lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

-

Visualizations

Caption: Workflow for Systemic Candidiasis Model.

Caption: Workflow for Pulmonary Aspergillosis Model.

Caption: Potential Targets of Antifungal Agents.

References

- 1. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine model of pulmonary aspergillosis [bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antifungal Agent 29 Biofilm Disruption Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 29, a novel polyamine conjugate derived from podocarpic acid, has demonstrated potent and selective activity against the opportunistic fungal pathogen Cryptococcus neoformans[1]. Fungal biofilms, complex and structured communities of microbial cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies[2]. This poses a significant challenge in clinical settings. These application notes provide a detailed protocol for assessing the biofilm disruption capabilities of this compound, a critical step in evaluating its therapeutic potential.

The proposed mechanism of action for diterpene-based antifungal compounds, such as this compound, involves the disruption of fungal cell membrane permeability and the inhibition of cell wall biosynthesis[3]. This dual activity suggests a strong potential for biofilm disruption by targeting the fundamental structural components of the fungal cells within the biofilm.

Hypothesized Mechanism of Action

Based on the activity of similar diterpene compounds, it is hypothesized that this compound targets the fungal cell membrane and cell wall of Cryptococcus neoformans. This disruption is likely achieved through two primary actions:

-

Membrane Permeabilization: The lipophilic diterpene core of this compound is proposed to intercalate into the fungal cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

-

Cell Wall Stress: By interfering with membrane-anchored enzymes essential for cell wall synthesis, this compound may induce cell wall stress. This triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory response. However, sustained stress and disruption of this pathway can lead to cell lysis.

Signaling Pathway: Cell Wall Integrity (CWI) Pathway in Cryptococcus neoformans